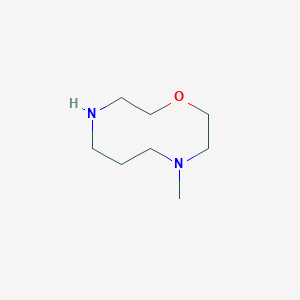
4-Methyl-1,4,8-oxadiazecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-1,4,8-oxadiazecane, also known as modafinil, is a wakefulness-promoting agent that has been approved by the FDA for the treatment of narcolepsy, obstructive sleep apnea, and shift work sleep disorder. It is a non-amphetamine compound that has been shown to improve cognitive function and enhance wakefulness without the negative side effects associated with traditional stimulants.
Scientific Research Applications
Antiviral Activity : Diana et al. (1994) explored a series of 1,2,4-oxadiazoles as bioisosteres with antirhinovirus activity, finding that homologation of the alkyl group attached to the oxadiazole ring affects activity (Diana et al., 1994).
Antibacterial and Enzyme Inhibition Potential : A study by Virk et al. (2023) on 1,3,4-Oxadiazole investigated its antibacterial and enzyme inhibition properties, supported by molecular docking and BSA binding studies (Virk et al., 2023).
Optoelectronic Properties : Wang et al. (2006) synthesized 2,5-diphenyl-1,3,4-oxadiazole derivatives with ethynyl- and butadiynyl-substituents, investigating their redox, structural, and optoelectronic properties (Wang et al., 2006).
Synthesis Techniques : Gao et al. (2015) established a new strategy for synthesizing 1,3,4-oxadiazoles through direct annulation of hydrazides with methyl ketones (Gao et al., 2015).
Mesomorphic Behavior and Photo-Luminescent Properties : A study by Han et al. (2010) on the mesomorphic behavior and photoluminescent properties of 1,3,4-oxadiazole derivatives showed interesting results in liquid crystals (Han et al., 2010).
Electrochemical and Optical Properties : Zhang et al. (2007) reported on the synthesis, optical, and electrochemical properties of 1,3,4-oxadiazole derivatives, exploring their applications in electroluminescent devices (Zhang et al., 2007).
Use as Bioisosteric Replacements : Boström et al. (2012) compared 1,2,4- and 1,3,4-oxadiazole in drug molecules, noting the lower lipophilicity and improved solubility of the 1,3,4 isomer, relevant for medicinal chemistry applications (Boström et al., 2012).
Corrosion Inhibition : Kalia et al. (2020) studied synthesized oxadiazole derivatives as agents for controlling mild steel dissolution, demonstrating their effectiveness in corrosion inhibition (Kalia et al., 2020).
properties
IUPAC Name |
4-methyl-1,4,8-oxadiazecane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-10-5-2-3-9-4-7-11-8-6-10/h9H,2-8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSRSKLJSNZLOCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCNCCOCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-1,4,8-oxadiazecane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

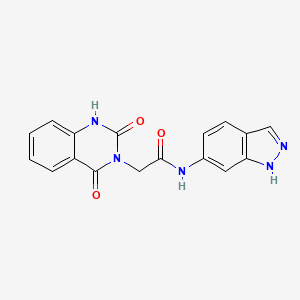
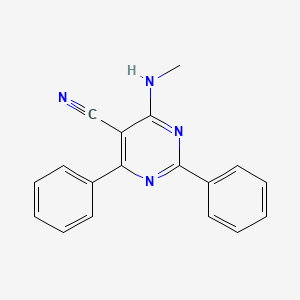
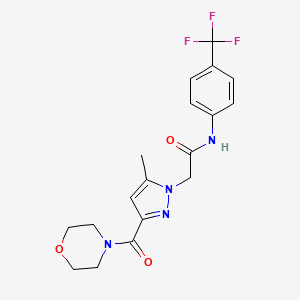
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2367551.png)
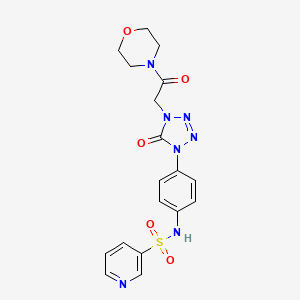
![N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367555.png)
![N-{3'-acetyl-7-methyl-1-[3-(3-methylphenoxy)propyl]-2-oxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3,4]thiadiazol]-5'-yl}acetamide](/img/structure/B2367557.png)
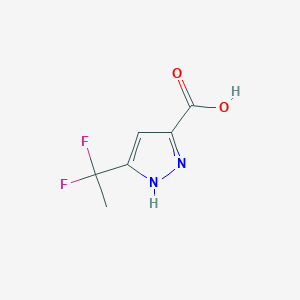
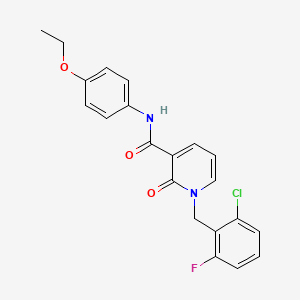
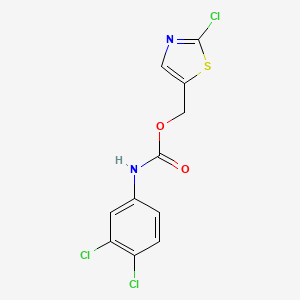
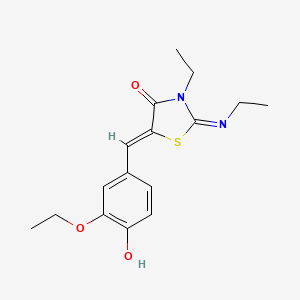
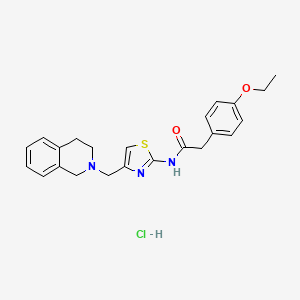
![6,11-Dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B2367565.png)
![N1-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-N2-(4-isopropylphenyl)oxalamide](/img/structure/B2367567.png)